molecular formula C16H18 B1230070 Benzene, dimethyl(1-phenylethyl)- CAS No. 40766-31-2

Benzene, dimethyl(1-phenylethyl)-

Cat. No. B1230070
CAS RN: 40766-31-2
M. Wt: 210.31 g/mol
InChI Key: GNPWYHFXSMINJQ-UHFFFAOYSA-N
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Description

“Benzene, dimethyl(1-phenylethyl)-” is an organic compound that belongs to the family of aromatic hydrocarbons . It is a derivative of benzene, which is the simplest member of this family . The structure of benzene allows its derivatives to be useful in various fields such as health, laboratory synthesis, and other applications .


Synthesis Analysis

The synthesis of benzene derivatives often involves taking into account the effect of directing groups . The order of reactions can change the products produced . For instance, from benzene, two reactions, an acylation and a bromination, can be synthesized . The acylation puts a meta director on the benzene ring .


Molecular Structure Analysis

The structure of benzene, the parent compound of “Benzene, dimethyl(1-phenylethyl)-”, consists of 3 conjugated π bonds . This allows benzene and its derived products to be useful in various fields . The structure of benzene can be represented by a condensed formula, C6H6 .


Chemical Reactions Analysis

Benzene derivatives more readily undergo substitution reactions than addition reactions . This is because the replacement of one of the hydrogen atoms with another substituent will leave the delocalized double bonds intact . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

Benzene, the parent compound of “Benzene, dimethyl(1-phenylethyl)-”, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene, a sooty flame is produced .

Safety And Hazards

“Benzene, dimethyl(1-phenylethyl)-” may pose several hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition are recommended .

Future Directions

The future directions for “Benzene, dimethyl(1-phenylethyl)-” and other benzene derivatives could involve further exploration of their synthesis, chemical reactions, and applications. As our understanding of these compounds grows, they may find new uses in fields such as health, laboratory synthesis, and other applications .

properties

IUPAC Name

1,2-dimethyl-3-(1-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-12-8-7-11-16(13(12)2)14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPWYHFXSMINJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866013
Record name 1,2-Dimethyl-3-(1-phenylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylethyl)xylene

CAS RN

40766-31-2, 81749-28-2
Record name (1-Phenylethyl)xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040766312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-(2,3-xylyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081749282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-3-(1-phenylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylethyl)xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-1-(2,3-XYLYL)ETHANE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NC63HG2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

O-xylene, 5096g, was charged to a 12 liter bottom outlet Pyrex reactor equipped with a mechanical agitator, heating mantle, addition funnel, cooling coil, thermometer, and a reflux condenser. Sulfuric acid, 981g of 96%, was charged in one portion with agitation. Styrene, 3749g, was added dropwise at 80°-85° C. over 90 min. The mixture was agitated for an additional 30 min. at 80°-85° C. after the styrene addition was complete. The mixture was allowed to settle for 45 min. and the lower sulfuric acid layer was drained off (1294.3g). A solution of sodium hydroxide (80g in 552g of water) was charged and the mixture was adjusted to 80° C. while agitating for 30 min. The mixture was allowed to settle for 30 min. and the lower sodium hydroxide layer was drained off (940.8g) at 80° C. Hot water (1440g) was charged and the mixture was agitated for 15 min. then allowed to settle for 30 min. The water wash was separated leaving 7982g of crude phenylxylylethane alkylate. The phenylxylylethane alkylate was vacuum fractionated to remove excess o-xylene then pure phenylxylylethane, BP 224° C. at 100 mmHg.
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